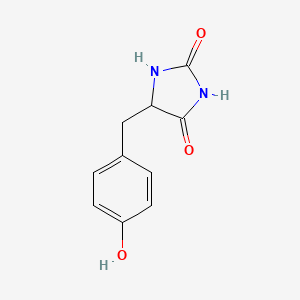

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Overview

Description

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H10N2O3. It is known for its diverse biological and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with hydantoin under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol or water. The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinones, while reduction can yield different hydantoin derivatives .

Scientific Research Applications

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione has been extensively studied for its applications in various fields:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione

- 5-(4-Hydroxyphenyl)methylenehydantoin

- 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Uniqueness

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione is unique due to its specific hydroxyl group positioning and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications. Its distinct structure also contributes to its unique biological activity compared to other similar compounds .

Biological Activity

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention for its potential biological activities. This compound is part of a broader class of imidazolidine derivatives that have shown promise in various pharmacological applications, including herbicidal and anti-cancer activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves reactions with substituted benzoic acids and employs catalysts such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). The yields of the synthesized compounds can vary significantly, often ranging from 27% to 74% depending on the specific reaction conditions used .

Herbicidal Activity

Research has demonstrated that this compound exhibits notable herbicidal properties. Preliminary bioassays indicated effective herbicidal activity against several plant species:

- Zea mays (corn)

- Triticum aestivum (wheat)

- Arabidopsis thaliana (model organism)

In greenhouse tests, specific derivatives showed efficacy rates of 60%, 50%, and 50% against Stellaria media , Echinochloa crus-galli , and Setaria viridis , respectively, at a concentration of 1,000 g/ha .

Anti-Cancer Activity

The anti-cancer potential of imidazolidine derivatives, including this compound, has been explored through various studies. These compounds have been noted for their ability to induce apoptosis in cancer cell lines. For instance:

- Compounds derived from imidazolidine structures have shown selective cytotoxicity against human MCF-7 breast cancer cells.

- Structure-activity relationship (SAR) studies suggest that modifications to the imidazolidine structure can enhance anti-cancer efficacy.

Table 1 summarizes the IC50 values of various analogs against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Hydroxybenzyl) derivative | MCF-7 | 0.1 |

| Other derivatives | ZR-75-1 | 0.3 |

| Other derivatives | SK-BR-3 | 0.2 |

The mechanisms underlying the biological activities of these compounds are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Cell Proliferation : The compounds may interfere with key signaling pathways involved in cell growth and proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.

- Herbicidal Mechanism : The herbicidal activity may involve disruption of metabolic processes in target plants.

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of this compound. The researchers synthesized a series of compounds and assessed their biological activities through both in vitro assays and greenhouse trials. The findings indicated that structural modifications could significantly impact both herbicidal and anti-cancer efficacy .

Properties

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLIXWMNULCIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58942-04-4, 67337-72-8 | |

| Record name | 58942-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research paper tell us about the structure of (S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione?

A1: The research article, "Synthesis, crystal structure, hydrogen bond patterns and Hirshfeld surface analysis of (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4-dione" [], focuses on characterizing the titular compound. The paper describes the successful synthesis of (S)-5-(4-Hydroxybenzyl)imidazolidine-2,4-dione and delves into its crystal structure analysis. It elucidates the hydrogen bond patterns within the crystal lattice, providing valuable insights into the intermolecular interactions of this compound. Additionally, the study utilizes Hirshfeld surface analysis, a powerful tool to visualize and quantify intermolecular interactions, further enriching our understanding of the compound's structural features and potential behavior in different chemical environments. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.